5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butoxybenzohydrazide with 4-heptyloxybenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Heptyloxy)benzoyl]oxy}phenyl 4-(heptyloxy)benzoate
- 5-Butyl-2-(4-heptoxyphenyl)pyrimidine
- 4-Hexyloxy-benzoic acid 4-heptyloxy-phenyl ester
Uniqueness
5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both butoxy and heptyloxy groups
Properties
Molecular Formula |
C25H32N2O3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-3-(4-heptoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H32N2O3/c1-3-5-7-8-9-19-29-22-14-10-20(11-15-22)24-26-25(30-27-24)21-12-16-23(17-13-21)28-18-6-4-2/h10-17H,3-9,18-19H2,1-2H3 |
InChI Key |
MHJYRBGQUKBYDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCCCC |
Origin of Product |
United States |
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